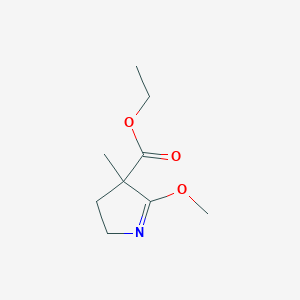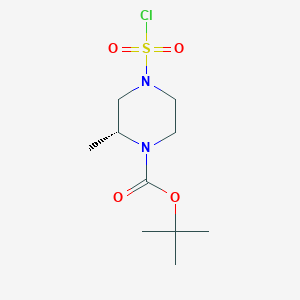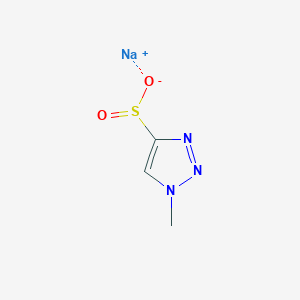
2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride is a chemical compound with the molecular formula C5H6ClNO3S. It is a sulfonyl chloride derivative containing an oxazole ring, which is a five-membered heterocyclic compound with one oxygen and one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride typically involves the reaction of 2-(1,2-oxazol-4-yl)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(1,2-oxazol-4-yl)ethanol+thionyl chloride→this compound+hydrogen chloride+sulfur dioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The oxazole ring can undergo oxidation reactions to form oxazole N-oxides.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamide derivatives: Formed from nucleophilic substitution reactions.
Oxazole N-oxides: Formed from oxidation reactions.
Sulfonyl hydrides: Formed from reduction reactions.
科学研究应用
2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds. The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility.
相似化合物的比较
Similar Compounds
2-(1,2-oxazol-4-yl)ethanol: The precursor to 2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride, containing a hydroxyl group instead of a sulfonyl chloride group.
2-(1,2-oxazol-4-yl)ethane-1-sulfonamide: A derivative formed from the reaction of this compound with an amine.
2-(1,2-oxazol-4-yl)ethane-1-sulfonylhydride: A reduced form of this compound.
Uniqueness
This compound is unique due to its combination of an oxazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
属性
IUPAC Name |
2-(1,2-oxazol-4-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c6-11(8,9)2-1-5-3-7-10-4-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFVZKUFSOJLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl-lambda6-sulfanone](/img/structure/B6602888.png)


![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuricacid](/img/structure/B6602931.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)






